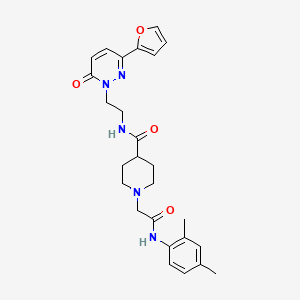
1-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C26H31N5O4 and its molecular weight is 477.565. The purity is usually 95%.
BenchChem offers high-quality 1-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Application in Amplifying Phleomycin Against E. Coli
A study conducted by Brown and Cowden (1982) explored the use of compounds similar to the queried chemical in enhancing the effectiveness of phleomycin against Escherichia coli. They synthesized a range of compounds with structures akin to the specified chemical and tested their activities as amplifiers of phleomycin. This research demonstrates the potential application of such compounds in boosting the efficacy of antibiotics against bacterial infections (Brown & Cowden, 1982).
Role in Synthesizing Novel Heterocyclic Compounds
Bialy and Gouda (2011) utilized a compound structurally similar to the queried chemical as a key intermediate for synthesizing various heterocyclic compounds. They explored its use in creating 3-substituted 2-iminocoumarins and acrylamides, indicating its potential in the synthesis of novel chemical entities with potential pharmacological applications (Bialy & Gouda, 2011).
Use in Antiprotozoal Drug Development
A study by Ismail et al. (2004) synthesized derivatives structurally related to the specified compound for their potential use as antiprotozoal agents. Their research aimed to create compounds with strong DNA affinities and significant in vitro and in vivo activities against protozoan infections, highlighting the potential of such compounds in developing new antiprotozoal drugs (Ismail et al., 2004).
Contribution to Dye Synthesis and Biological Activity
Khalifa et al. (2015) investigated the synthesis of novel aryl monoazo organic compounds, including derivatives of the queried compound, for dyeing polyester fibers. They also evaluated these compounds for their antioxidant, antitumor, and antimicrobial activities. This research demonstrates the compound's relevance in the synthesis of dyes with potential biological activities (Khalifa et al., 2015).
Synthesis of Novel Arylazothiazole Disperse Dyes
Khalifa et al. (2015) also explored the synthesis of novel heterocyclic arylazothiazole disperse dyes derived from compounds structurally related to the specified chemical. The synthesized dyes were applied to polyester fabrics, investigating their color characteristics and fastness properties. Additionally, these dyes exhibited promising antioxidant and antitumor activities (Khalifa et al., 2015).
Applications in Synthesizing Polyamides
Hattori and Kinoshita (1979) conducted research on the synthesis of polyamides containing derivatives structurally related to the queried chemical. They focused on incorporating uracil and adenine into the polyamides, which were found to have molecular weights in the range of 1000–5000. This study highlights the potential application of such compounds in the field of polymer chemistry (Hattori & Kinoshita, 1979).
Propriétés
IUPAC Name |
1-[2-(2,4-dimethylanilino)-2-oxoethyl]-N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N5O4/c1-18-5-6-21(19(2)16-18)28-24(32)17-30-12-9-20(10-13-30)26(34)27-11-14-31-25(33)8-7-22(29-31)23-4-3-15-35-23/h3-8,15-16,20H,9-14,17H2,1-2H3,(H,27,34)(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SALHYGOGYDJROZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2CCC(CC2)C(=O)NCCN3C(=O)C=CC(=N3)C4=CC=CO4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

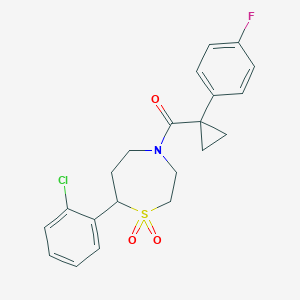
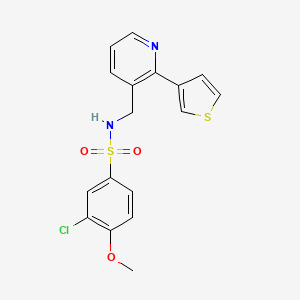
![3-(2-([1,1'-biphenyl]-4-yl)acetamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide](/img/structure/B2558999.png)

![(E)-3-(dimethylamino)-2-[5-[(Z)-N-methoxy-C-methylcarbonimidoyl]thiophen-2-yl]prop-2-enenitrile](/img/structure/B2559001.png)

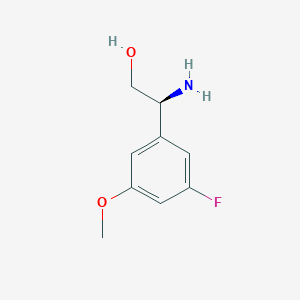
![4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2559005.png)
![4-chloro-N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2559008.png)
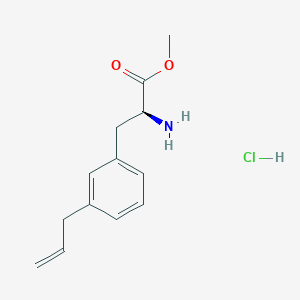
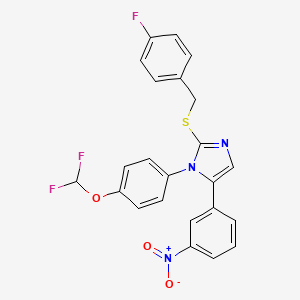
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2559016.png)
![4-[[1-(2-Methoxy-5-methylphenyl)sulfonylpiperidin-3-yl]methoxy]-2-methylpyridine](/img/structure/B2559020.png)